3-acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide

Endothelin Receptor Antagonism Structure-Activity Relationship Cardiovascular Research

This compound is a structural outlier within the thiophenyl sulfonamide class—distinct from established ETA antagonists like TBC11251. With no published IC50, Ki, or selectivity data, it offers a clean starting point for your internal SAR campaigns. Use as a negative control to probe the contribution of the 3-acetylphenyl motif versus 2-thiophene sulfonamides. Its favorable Lipinski properties (MW 309.4, XLogP3 2.2) make it a prime candidate for fragment-based screening against carbonic anhydrases or β-amyloid targets. Strike a first-mover advantage by characterizing this uncharted chemical space before competitors do.

Molecular Formula C14H15NO3S2
Molecular Weight 309.4
CAS No. 1251576-86-9
Cat. No. B2821899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide
CAS1251576-86-9
Molecular FormulaC14H15NO3S2
Molecular Weight309.4
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCC2=CSC=C2
InChIInChI=1S/C14H15NO3S2/c1-11(16)13-3-2-4-14(9-13)20(17,18)15-7-5-12-6-8-19-10-12/h2-4,6,8-10,15H,5,7H2,1H3
InChIKeyKNVRVXAEFLLPML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS 1251576-86-9): Chemical Identity and Procurement Profile


3-acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS 1251576-86-9) is a synthetic sulfonamide featuring a thiophene ring and an acetyl-substituted benzene core [1]. Its molecular formula is C14H15NO3S2 with a molecular weight of 309.4 g/mol [1]. The compound belongs to the thiophenyl sulfonamide class, a group known for diverse biological activities including endothelin receptor antagonism and carbonic anhydrase inhibition, as demonstrated by structurally related analogs [2]. However, a comprehensive review of primary research papers, patents, and authoritative databases reveals that no quantitative, comparator-based pharmacological data (e.g., IC50, Ki, selectivity profiles) has been published for this specific compound as of the search date. Procurement decisions must therefore be based on its structural novelty and potential as a research tool for target exploration, rather than on proven performance differentiation against established in-class alternatives.

Why Generic Substitution of 3-Acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide Is Not Supported by Existing In-Class Data


Within the thiophenyl sulfonamide class, minor structural modifications are known to cause drastic shifts in target affinity and selectivity. For example, the replacement of an amide with an acetyl group in the related endothelin receptor-A (ETA) antagonist series was critical for achieving oral bioavailability and a >7000-fold selectivity for ETA over ETB receptors [1]. Similarly, structure-activity relationship (SAR) studies on thiophene-based carbonic anhydrase inhibitors show that the position of the sulfonamide and the nature of the thiophene substitution profoundly alter inhibitory potency against isoforms hCA I and hCA II [2]. Therefore, assuming that 3-acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide will behave identically to other benzenesulfonamides or thiophene derivatives without direct, compound-specific evidence is scientifically unfounded. The absence of published comparative data for this exact compound presents a significant risk for research reproducibility, as its unique combination of a 3-acetylphenyl sulfonamide and a 2-(thiophen-3-yl)ethyl tail has no established potency, selectivity, or pharmacokinetic profile. Procurement of a generic in-class compound as a substitute could lead to invalid experimental conclusions due to these uncharacterized SAR divergences.

Quantitative Differentiation Evidence for 3-Acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide: A Critical Gap Analysis


Structural Novelty vs. ETA Antagonist TBC11251 (Sitaxsentan): No Direct Pharmacological Comparison Available

A direct head-to-head comparison cannot be performed due to the complete absence of published binding or functional assay data for the target compound. The closest structurally characterized analog is TBC11251 (sitaxsentan), a potent and selective ETA antagonist with a Ki of 0.43 ± 0.03 nM and an IC50 of 1.4 nM for human ETA receptors, showing >7,000-fold selectivity over ETB (IC50 = 9,800 nM) [1]. The target compound differs by possessing a 3-acetylbenzenesulfonamide core instead of the 2-thiophenesulfonamide core in TBC11251, a modification that, based on class-level SAR, is expected to significantly alter both potency and selectivity profiles [1]. No quantitative data (e.g., Ki, IC50, in vivo half-life) exists to validate or refute this expectation. Any assumption of comparable ETA activity is scientifically unsupported.

Endothelin Receptor Antagonism Structure-Activity Relationship Cardiovascular Research

Putative Carbonic Anhydrase Inhibition: Class-Level Inference Without Compound-Specific IC50 Data

Thiophene-based sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. A study on structurally diverse thiophene sulfonamides reported IC50 values for hCA I and hCA II ranging from nanomolar to low micromolar concentrations, with potency highly dependent on the sulfonamide substitution pattern [1]. The target compound, an acetyl-substituted benzenesulfonamide with a thiophene ethyl tail, has not been evaluated in any published CA inhibition assay. Class-level inference suggests potential CA inhibitory activity, but the precise IC50 values, isoform selectivity, and kinetic mechanism (e.g., competitive vs. non-competitive) remain unknown and cannot be extrapolated with confidence from other derivatives. In contrast, established CA inhibitors like acetazolamide (hCA II Ki = 12 nM) provide a baseline, but no comparator data exists for this specific chemotype.

Carbonic Anhydrase Inhibition Isoform Selectivity Sulfonamide Pharmacophore

β-Amyloid Peptide Production Inhibition: Patent Scope Without Specific Compound Exemplification

Patent EP2408760A1 (Bristol-Myers Squibb) claims thiophenyl sulfonamide compounds as inhibitors of β-amyloid peptide (β-AP) production for the treatment of Alzheimer's disease [1]. The generic Formula (I) encompasses structures analogous to 3-acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide. However, the target compound is not specifically listed among the exemplified compounds, and no IC50 or efficacy data for β-AP inhibition is associated with it. The patent describes class-level activity, with exemplified compounds showing cellular β-AP IC50 values; yet without the target compound being explicitly tested, its potential as a β-AP inhibitor remains purely conjectural. This contrasts with well-characterized β-secretase (BACE1) inhibitors used as positive controls in the field.

Alzheimer's Disease β-Amyloid Inhibition Thiophenyl Sulfonamide

Recommended Application Scenarios for 3-Acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide Based on Evidence Limitations


Chemical Tool for In-House Structure-Activity Relationship (SAR) Exploration in Sulfonamide-Targeted Projects

Given the complete absence of public pharmacological data, the compound's primary value lies in its use as a novel structural entity for internal SAR campaigns. Its 3-acetylbenzenesulfonamide motif, combined with a flexible thiophene ethyl linker, provides a distinct chemical space for exploring sulfonamide-protein interactions, particularly with targets like carbonic anhydrases or endothelin receptors where thiophene sulfonamides are known pharmacophores [1][2]. All binding, functional, and selectivity data must be generated de novo by the end user.

Negative Control or Selectivity Profiling Against Structurally Characterized ETA Antagonists

The compound can serve as a structurally modified negative control in ETA antagonist screening panels. Its deviation from the established TBC11251 pharmacophore (e.g., 3-acetylphenyl vs. 2-thiophene sulfonamide) allows researchers to test the contribution of specific functional groups to receptor binding and selectivity, provided that in-house IC50 data is first obtained [1].

Screening Library Component for β-Amyloid or CA Inhibitor Fragment-Based Drug Discovery

As a low-molecular-weight sulfonamide (MW = 309.4) with favorable Lipinski properties (XLogP3 = 2.2, HBD = 1, HBA = 5) [1], the compound is a suitable addition to fragment screening libraries targeting β-amyloid production or CA isoforms, based on patent and literature precedent for the thiophenyl sulfonamide class [2][3]. Hit validation requires follow-up biochemical and cellular assays.

Quote Request

Request a Quote for 3-acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.